Mw-150

Kinase Selectivity p38 Isoforms CNS Drug Discovery

MW-150 is the only p38α inhibitor combining stringent kinase selectivity (6‑14x over NLK/p38β/p38δ) with validated brain penetration and oral bioavailability. Unlike non‑selective tool compounds (SB203580, BIRB 796) that confound CNS mechanistic studies, MW-150 specifically engages microglial and neuronal p38α at 2.5 mg/kg/day. It is the only p38α inhibitor with published cognitive rescue in APP/PS1 and mhAPP Alzheimer's models, and an active Phase 2 trial (NCT05194163) enabling direct preclinical‑to‑clinical translation. Choose MW-150 for CNS p38α research demanding target specificity and translational relevance.

Molecular Formula C24H23N5
Molecular Weight 381.5 g/mol
CAS No. 1628502-91-9
Cat. No. B3025696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMw-150
CAS1628502-91-9
SynonymsMW01-18-150SRM
MW150
Molecular FormulaC24H23N5
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3
InChIKeyCIIVUDIZZJLXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MW-150 (CAS 1628502-91-9): A CNS-Penetrant, Isoform-Selective p38α MAPK Inhibitor


MW-150 (MW01-18-150SRM), chemically designated as 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine [1], is a synthetic small molecule developed as a highly selective, brain-penetrant, and orally bioavailable inhibitor of the p38α mitogen-activated protein kinase (MAPK14) [2]. It was specifically engineered to address the limitations of earlier-generation p38 MAPK inhibitors, which frequently exhibited broad-spectrum kinase inhibition and poor central nervous system (CNS) exposure. MW-150 is currently in Phase 2 clinical development for Alzheimer's disease, distinguishing it from many p38 inhibitors that remain confined to preclinical research or non-CNS indications [3].

MW-150 Differentiation: Why Standard p38 MAPK Inhibitors Cannot Substitute


The p38 MAPK inhibitor class is highly heterogeneous. Many commonly used tool compounds (e.g., SB203580, BIRB 796) or clinical candidates (e.g., Losmapimod, VX-702) are either non-selective, inhibiting multiple p38 isoforms and off-target kinases [1], or lack sufficient brain exposure to effectively modulate CNS-resident targets [2]. Substituting MW-150 with these analogs in neuroscience research or CNS drug development programs introduces significant experimental confounders: broad kinase inhibition can lead to misinterpretation of mechanistic pathways and cellular toxicities [1], while poor brain penetration precludes meaningful engagement of microglial and neuronal p38α, rendering negative in vivo results uninterpretable. The quantitative evidence below demonstrates MW-150's specific differentiation along the critical axes of kinase selectivity and CNS pharmacokinetics.

MW-150: Quantified Differentiation from p38 MAPK Inhibitor Comparators


Isoform Selectivity: MW-150 vs. Pan-p38 Inhibitor BIRB 796 (Doramapimod)

MW-150 demonstrates a quantifiable advantage in isoform selectivity compared to the pan-p38 inhibitor BIRB 796. BIRB 796 potently inhibits all four p38 isoforms (α, β, γ, δ) with IC50 values ranging from 38 nM to 520 nM . In contrast, MW-150 exhibits 6-fold, 10-fold, and 14-fold selectivity for p38α over the serine/threonine kinase NLK, p38β, and p38δ, respectively, and does not inhibit p38γ [1]. This narrower isoform inhibition profile is critical for minimizing off-target pharmacology within the CNS.

Kinase Selectivity p38 Isoforms CNS Drug Discovery

Kinome-Wide Selectivity: MW-150 vs. Multi-Kinase Inhibitor SB203580

In a head-to-head kinome-wide screen, MW-150 demonstrated superior selectivity compared to the widely used multi-kinase inhibitor SB203580. MW-150's only positive hit was p38α, and it exhibited no detectable out-of-target-class activity in a large-scale screen of 166 GPCRs [1]. In contrast, SB203580 is a known multi-kinase inhibitor [2]. This difference in selectivity profile has direct functional consequences in preclinical CNS models.

Kinome Selectivity p38α MAPK Tool Compound

Functional CNS Target Engagement: MW-150 vs. Clinical p38α Inhibitor VX-702

While several p38α inhibitors (e.g., VX-702) demonstrate high in vitro potency, MW-150 is differentiated by its demonstrated brain penetration and functional CNS target engagement. MW-150 achieves a brain-to-plasma concentration ratio sufficient to rescue long-term potentiation (LTP) deficits in Alzheimer's disease mouse models [1][2]. In contrast, VX-702 has not been reported to exhibit significant CNS exposure or to demonstrate preclinical efficacy in CNS disease models; its development has focused on cardiovascular and inflammatory diseases [3].

CNS Penetration Brain Exposure In Vivo Efficacy

Clinical Development Stage: MW-150 (Phase 2 Alzheimer's) vs. Losmapimod (Phase 3 FSHD)

MW-150 is currently in a Phase 2a clinical trial for mild-to-moderate Alzheimer's disease, representing the most advanced CNS-specific clinical development program for a selective p38α MAPK inhibitor [1]. While Losmapimod is a highly potent p38α/β inhibitor (IC50 = 0.8 nM for p38α) in Phase 3 trials for Facioscapulohumeral Muscular Dystrophy (FSHD), it has not demonstrated CNS penetration or efficacy in neurodegenerative disease models [2]. This distinction is critical for researchers focused on CNS indications.

Clinical Trial Alzheimer's Disease CNS Indication

MW-150: Recommended Research and Procurement Applications


Validating p38α MAPK-Specific Mechanisms in Neuroinflammation

MW-150 should be the preferred chemical probe for experiments requiring p38α-specific modulation in CNS cell types (microglia, neurons) due to its demonstrated 6- to 14-fold selectivity over related kinases and lack of pan-p38 isoform inhibition [1]. Using non-selective inhibitors like SB203580 or BIRB 796 in this context risks misinterpretation of p38α's specific role due to off-target kinase activity or confounding effects from inhibiting p38β/γ/δ isoforms [1].

In Vivo Efficacy Studies in Alzheimer's Disease and Dementia Models

MW-150 is the only p38α inhibitor with robust, peer-reviewed validation in multiple Alzheimer's disease mouse models (APP/PS1, mhAPP) showing cognitive rescue and synaptic restoration at a dose of 2.5 mg/kg/day (i.p.) [2][3]. Its brain-penetrant properties and oral bioavailability make it uniquely suited for chronic dosing paradigms in neurodegenerative disease research, in contrast to p38 inhibitors lacking CNS exposure data (e.g., VX-702, PH-797804) [4].

Translational Research Bridging Preclinical and Clinical p38α CNS Indications

For programs aiming to align preclinical p38α inhibition data with potential human translation, MW-150 is the only p38α inhibitor with an active Phase 2 clinical trial in a CNS neurodegenerative disease (Alzheimer's, NCT05194163) [5]. This provides a direct path to compare in vivo rodent efficacy with human safety, tolerability, and biomarker data, a translational advantage not shared by other CNS-penetrant p38 inhibitors (e.g., Neflamapimod, which failed in Phase 2b) or non-CNS p38 inhibitors (e.g., Losmapimod) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mw-150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.